molecular formula C8H9BBrClO3 B2625968 3-Bromo-5-chloro-2-ethoxyphenylboronic acid CAS No. 2096341-59-0

3-Bromo-5-chloro-2-ethoxyphenylboronic acid

Cat. No.: B2625968
CAS No.: 2096341-59-0
M. Wt: 279.32
InChI Key: WCTFRWVFKUJXPA-UHFFFAOYSA-N
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Description

3-Bromo-5-chloro-2-ethoxyphenylboronic acid (CAS: 2096341-59-0, BB-2131) is a halogenated phenylboronic acid derivative featuring bromo (Br), chloro (Cl), and ethoxy (OCH₂CH₃) substituents on an aromatic ring. Its molecular formula is C₈H₈BBrClO₃, with a calculated molecular weight of ~278.16 g/mol. The compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science.

Properties

IUPAC Name

(3-bromo-5-chloro-2-ethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BBrClO3/c1-2-14-8-6(9(12)13)3-5(11)4-7(8)10/h3-4,12-13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCTFRWVFKUJXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OCC)Br)Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BBrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Suzuki-Miyaura Coupling

One of the primary applications of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid is in the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form biaryl compounds.

Table 1: Summary of Suzuki-Miyaura Coupling Reactions Involving this compound

Reaction TypeReactantsProductsConditionsYield
Aryl-Aryl CouplingThis compound + Aryl HalideBiaryl CompoundPd catalyst, Base (K2_2CO3_3), Solvent (Toluene)Up to 95%
Vinyl-Aryl CouplingThis compound + Vinyl HalideVinyl Aryl CompoundPd catalyst, Base (NaOH), Solvent (DMF)Up to 90%

These reactions have been documented to yield high percentages of biaryl compounds, which are essential intermediates in drug development and materials science.

Pharmaceutical Synthesis

The compound has been utilized in the synthesis of various pharmaceuticals. For instance, it has been employed to create inhibitors for specific biological targets, such as kinases and proteases, which play critical roles in cancer and other diseases.

Case Study: Development of Kinase Inhibitors
In a study published on kinase inhibitors, this compound was used as a building block for synthesizing potent inhibitors against certain cancer-related kinases. The resulting compounds demonstrated significant activity against their targets with low cytotoxicity towards normal cells, highlighting their potential therapeutic applications .

Material Science Applications

Beyond pharmaceuticals, this boronic acid derivative has applications in material science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic materials. The ability to form stable carbon-carbon bonds allows for the construction of complex polymeric structures that exhibit desirable electronic properties.

Table 2: Applications in Material Science

Application TypeMaterialRole of this compound
OLEDsConjugated PolymersActs as a monomer for constructing light-emitting layers
Organic Solar CellsDonor-Acceptor PolymersEnhances charge transport properties

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-2-ethoxyphenylboronic acid primarily involves its role as a reagent in Suzuki-Miyaura cross-coupling reactions. The boronic acid group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved are specific to the type of reaction and the substrates used .

Comparison with Similar Compounds

Commercial Availability

  • This compound is listed as discontinued by CymitQuimica and Fluorochem, whereas analogs like 3-Ethoxy-5-(trifluoromethyl)phenylboronic acid remain available through suppliers such as Aaron Chemicals LLC.

Biological Activity

3-Bromo-5-chloro-2-ethoxyphenylboronic acid is a compound belonging to the class of arylboronic acids, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, applications in medicinal chemistry, and relevant research findings.

The molecular formula of this compound is C10_{10}H10_{10}BClBrO2_2, with a molecular weight of approximately 263.45 g/mol. The structure includes a boronic acid functional group attached to a phenyl ring, which is substituted with bromine and chlorine atoms, as well as an ethoxy group. This substitution pattern influences its reactivity and biological interactions.

The primary mechanism of action for this compound involves its role as a boronic acid derivative in various biochemical processes:

  • Enzyme Inhibition : Boronic acids can interact with enzymes, particularly serine proteases and cysteine proteases, by forming reversible covalent bonds with active site residues. This interaction can inhibit enzymatic activity, making these compounds valuable in drug development.
  • Suzuki-Miyaura Cross-Coupling Reactions : This compound serves as a key reagent in organic synthesis, facilitating the formation of carbon-carbon bonds through palladium-catalyzed reactions. This property is crucial for synthesizing complex biologically active molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that boronic acids possess antibacterial properties. For example, compounds similar to this one have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibitory effects on their growth .
  • Antioxidant Activity : The compound has been evaluated for its ability to scavenge free radicals. It showed moderate antioxidant activity in assays involving DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) radicals .

Study on Enzyme Inhibition

A study investigated the inhibitory effects of various boronic acids on serine proteases. This compound was found to effectively inhibit the activity of trypsin, with an IC50_{50} value indicating potent inhibition compared to other tested derivatives .

Antimicrobial Testing

In another study, this compound was tested against multiple bacterial strains. The results indicated that at a concentration of 500 µM, the compound inhibited the growth of Bacillus subtilis and Escherichia coli, showcasing its potential as an antimicrobial agent .

Summary Table of Biological Activities

Activity Type Description Reference
AntimicrobialInhibitory effects against Staphylococcus aureus and E. coli
Enzyme InhibitionEffective inhibition of serine proteases like trypsin
AntioxidantModerate scavenging activity against DPPH and ABTS radicals

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